4-[2-(Propan-2-yloxy)ethoxy]piperidine
Description
4-[2-(Propan-2-yloxy)ethoxy]piperidine is a piperidine derivative substituted at the 4-position with a 2-(propan-2-yloxy)ethoxy group. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, acting as scaffolds for targeting enzymes, receptors, or nucleic acids .
Properties
IUPAC Name |
4-(2-propan-2-yloxyethoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2)12-7-8-13-10-3-5-11-6-4-10/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXUVUTWGVBESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-yloxy)ethoxy]piperidine typically involves the reaction of piperidine with 2-(propan-2-yloxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Propan-2-yloxy)ethoxy]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Propan-2-yloxy)ethoxy]piperidine is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving the modulation of biological pathways and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-[2-(Propan-2-yloxy)ethoxy]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Key Differences
4-[2-(1-Pyrrolidinyl)ethoxy]piperidine (CAS 1094533-75-1)
- Structure : The ethoxy chain terminates in a pyrrolidine ring (5-membered, one nitrogen).
- Molecular Formula: C₁₁H₂₂N₂O vs. C₁₀H₂₁NO₂ for the target compound.
- Properties : Pyrrolidine’s secondary amine increases basicity (pKa ~11.3) compared to the isopropyl ether’s neutral oxygen. This enhances water solubility in protonated form but reduces lipophilicity (predicted LogP: 0.8 vs. 1.5 for the target compound) .
- Applications: Potential CNS targeting due to pyrrolidine’s prevalence in neurotransmitters.
4-(2-(Piperidin-2-yl)ethoxy)quinoline Derivatives
- Structure: Ethoxy chain with a piperidin-2-yl group attached to a quinoline core.
- Biological Activity : Acts as selective agonists for somatostatin receptor subtype 2, highlighting the role of the piperidine-ethoxy motif in receptor interaction .
- Key Difference: The quinoline aromatic system enables DNA intercalation, absent in the target compound.
Platinum(II) Salphen Complexes with Piperidine-Ethoxy Substituents
- Structure : Metal complexes featuring ethoxy-piperidine groups (e.g., 3-ethylpiperidineoxy).
- Binding Affinity : DNA binding constants (Kb ~10⁴ M⁻¹) suggest ethoxy-piperidine groups enhance intercalation via π-π stacking .
4-[(2-Ethoxyethoxy)methyl]piperidine (CAS 265108-40-5)
- Structure : A methyl group linked to a 2-ethoxyethoxy chain.
- Properties : Longer ethoxy chain increases hydrophilicity (predicted LogP: 1.0) compared to the target compound’s isopropyl group .
Research Findings and Implications
- DNA Interaction : Ethoxy-piperidine substituents in platinum complexes enhance DNA binding (Kb ~10⁴ M⁻¹), suggesting the target compound’s ether chain could be optimized for similar roles in coordination chemistry .
- Receptor Selectivity: Quinoline derivatives demonstrate that substituent terminal groups (e.g., piperidin-2-yl) critically influence receptor affinity. The isopropyl group in the target compound may confer steric bulk, altering target selectivity .
- Solubility-Bioavailability Trade-off : Pyrrolidine analogs exhibit higher solubility but lower LogP, whereas the target compound’s isopropyl group balances moderate lipophilicity for membrane permeability .
Biological Activity
4-[2-(Propan-2-yloxy)ethoxy]piperidine is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H17NO3
- Molecular Weight : 225.27 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring substituted with an ethoxy group and a propan-2-yloxy moiety, which may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological effects, including:
- Antidepressant Activity : Some piperidine derivatives have shown promise in alleviating symptoms of depression by acting on serotonin receptors.
- Anti-inflammatory Properties : Compounds with similar functional groups have been investigated for their ability to reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Certain derivatives demonstrate effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
Case Studies and Research Findings
-
Antidepressant Activity :
A study exploring the effects of piperidine derivatives on mood disorders indicated that specific substitutions on the piperidine ring could enhance serotonin receptor affinity, leading to increased antidepressant effects. Although this compound was not directly tested, its structural similarities suggest potential efficacy in this area. -
Anti-inflammatory Effects :
A comparative analysis of piperidine derivatives revealed that modifications to the ethoxy group can significantly impact anti-inflammatory activity. For instance, compounds exhibiting a similar ethoxy substitution showed reduced levels of TNF-alpha in vitro, indicating a potential pathway for anti-inflammatory action. -
Antimicrobial Studies :
Research into related compounds has demonstrated that certain piperidine derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. These findings support further investigation into this compound's potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Piperidine Derivative A | Antidepressant | Increased serotonin receptor binding |
| Piperidine Derivative B | Anti-inflammatory | Inhibition of TNF-alpha production |
| Piperidine Derivative C | Antimicrobial | Effective against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
